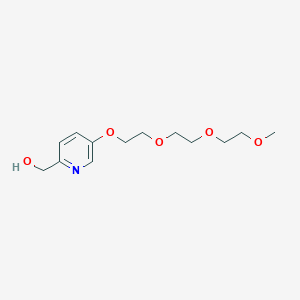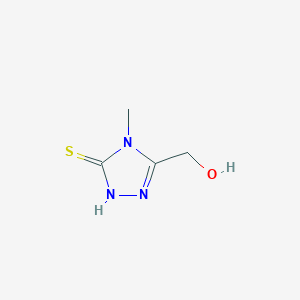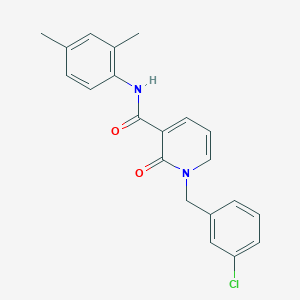
MN58b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MN58b is a selective inhibitor of choline kinase alpha (CHKα), an enzyme involved in the synthesis of phosphocholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By inhibiting CHKα, this compound reduces the synthesis of phosphocholine, leading to decreased cell growth and induction of apoptosis, making it a promising anticancer agent .
Scientific Research Applications
MN58b has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its anticancer properties. .
Drug Development: This compound is a lead compound in the development of new therapeutic agents targeting choline kinase.
Mechanism of Action
MN58b exerts its effects by selectively inhibiting choline kinase alpha (CHKα). This inhibition leads to a decrease in the synthesis of phosphocholine, a key component of cell membranes. The reduction in phosphocholine levels disrupts membrane synthesis and cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the Kennedy pathway for phosphatidylcholine biosynthesis and various signaling pathways related to cell growth and survival .
Safety and Hazards
Future Directions
The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .
Biochemical Analysis
Biochemical Properties
MN58b is a selective choline kinase α (CHKα) inhibitor . It interacts with the enzyme choline kinase, which catalyzes the phosphorylation of choline by ATP in the presence of Mg2+, yielding phosphocholine . The interaction of this compound with choline kinase results in the inhibition of phosphocholine synthesis .
Cellular Effects
This compound reduces cell growth through the induction of apoptosis . It has antitumoral activity and has shown a potent antiproliferative effect in several tumoral cell lines in vitro . It also has a strong reduction of tumor growth in nude mice xenografts .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of choline kinase and consequently depletion of phosphocholine . This results in altered phospholipid metabolism both in cultured tumor cells and in vivo . Phosphocholine levels were found to correlate with choline kinase activities .
Temporal Effects in Laboratory Settings
In laboratory settings, a decrease in phosphocholine and total choline levels was observed in vitro in both cell lines after this compound treatment . In MDA-MB-231 cells, phosphocholine fell significantly as early as 4 hours following this compound treatment, whereas a drop in cell number was observed at 48 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It displays a potent antiproliferative effect in several tumoral cell lines in vitro, and a strong reduction of tumor growth in nude mice xenografts .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylcholine biosynthesis . It interacts with the enzyme choline kinase, which is part of the Kennedy pathway for the biosynthesis of phosphatidylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds with appropriate reagents to form the core structure of this compound.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to produce this compound.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
MN58b undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
RSM932A: Another selective inhibitor of choline kinase alpha with similar anticancer properties.
HC-3: An earlier inhibitor of choline kinase with lower potency compared to MN58b.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting choline kinase alpha. It has shown greater efficacy in reducing tumor growth and inducing apoptosis compared to other similar compounds. Additionally, this compound has been extensively studied, providing a robust understanding of its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHINOUDZGYMNO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)

![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2943908.png)